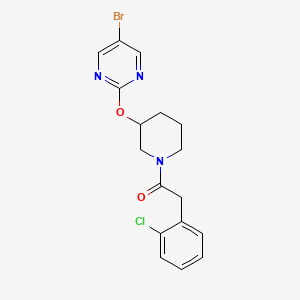

![molecular formula C20H15N3O3S B2986736 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate CAS No. 1396869-71-8](/img/structure/B2986736.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

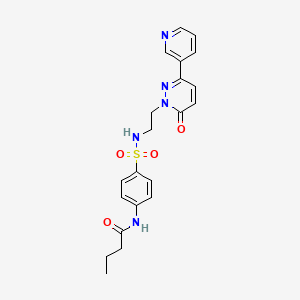

Compounds with a benzo[d]thiazol-2-yl group are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of these compounds often involves a benzothiazol-2-yl group attached to another ring structure, such as an azetidin-3-yl or isoxazole ring . The exact structure can vary depending on the specific compound and its synthesis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific compound and conditions. For example, benzothiazole derivatives can undergo reactions with various electrophiles and nucleophiles, leading to a wide range of products .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, they may have different melting points, solubilities, and reactivities .Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis of Novel Compounds

The chemical scaffold of "1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate" is involved in the synthesis of various novel compounds, demonstrating a wide range of biological activities. For instance, a study reported the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives, showing significant anti-diabetic and renoprotective activities (Abeed, Youssef, & Hegazy, 2017). Another study focused on synthesizing azetidin-2-ones and thiazolidin-4-ones derivatives from benzothiazole, which exhibited moderate to good antimicrobial properties (Gilani et al., 2016).

Antimicrobial Evaluation

Compounds derived from "1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate" have been evaluated for their antimicrobial properties. For example, novel benzimidazole derivatives have been synthesized and assessed for antimicrobial activity, showcasing the versatility of the chemical structure in developing potential antimicrobial agents (Ansari & Lal, 2009).

Antitumor and Antiepileptic Potential

Research has also explored the antitumor and antiepileptic potential of derivatives. A study synthesized novel diastereoselective benzothiazole β-lactam conjugates, which were evaluated for their antimicrobial and antimalarial activities. Additionally, their hemolytic activity and mammalian cell toxicity were assessed, indicating their potential as medicinal compounds (Alborz et al., 2018).

Corrosion Inhibition

Interestingly, derivatives of "1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate" have been studied for their corrosion inhibition properties. A specific study demonstrated the effectiveness of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, showcasing the compound's versatility beyond pharmaceutical applications (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-phenyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-19(16-10-17(26-22-16)13-6-2-1-3-7-13)25-14-11-23(12-14)20-21-15-8-4-5-9-18(15)27-20/h1-10,14H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKYZXHGTATIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)

![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)